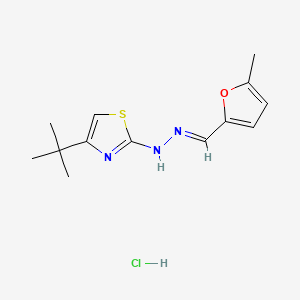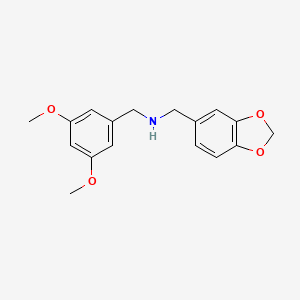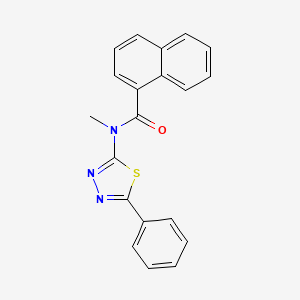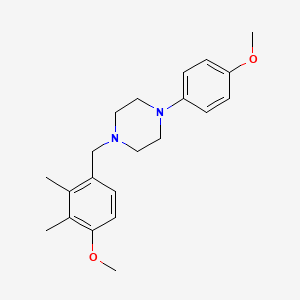
4-isopropyl-3-methylphenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-3-methylphenyl 2-furoate is a chemical compound that is widely used in scientific research. It is a synthetic compound that is commonly referred to as IMFA. The compound has various applications in scientific research, including its use as a reagent in organic synthesis and as a precursor in the preparation of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-3-methylphenyl 2-furoate is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in various reactions. The compound has been shown to undergo various reactions, including Friedel-Crafts acylation and alkylation, and has been used in the preparation of various heterocyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, the compound has been shown to exhibit some antimicrobial activity against various bacterial strains. Additionally, the compound has been shown to have some anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-isopropyl-3-methylphenyl 2-furoate is its ease of synthesis. The compound can be prepared in high yield using relatively simple procedures. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various directions for future research on 4-isopropyl-3-methylphenyl 2-furoate. One area of research is the development of new synthetic methods for the preparation of the compound and its derivatives. Additionally, there is a need for more research on the mechanism of action of the compound and its potential applications in drug discovery. Another area of research is the investigation of the biological activity of the compound and its derivatives, particularly in the areas of antimicrobial and anti-inflammatory activity. Overall, this compound is a promising compound with various potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-isopropyl-3-methylphenyl 2-furoate involves the reaction of 4-isopropyl-3-methylphenol with furoic acid in the presence of a dehydrating agent. The reaction is typically carried out in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically in the range of 70-80%.
Aplicaciones Científicas De Investigación
4-isopropyl-3-methylphenyl 2-furoate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals. The compound has also been used in the synthesis of various natural products, including alkaloids and terpenes. Additionally, this compound has been used in the preparation of various derivatives that have potential applications in drug discovery.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)13-7-6-12(9-11(13)3)18-15(16)14-5-4-8-17-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVEYCMIGEADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)